molecular formula C16H13FO4 B6408669 3-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid CAS No. 1261934-08-0

3-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid

Cat. No.: B6408669
CAS No.: 1261934-08-0
M. Wt: 288.27 g/mol
InChI Key: RUUAQYSPWJNRNM-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro group and a methoxycarbonyl group attached to a phenyl ring, which is further connected to a methylbenzoic acid moiety

Properties

IUPAC Name

3-(3-fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-9-13(4-3-5-14(9)15(18)19)10-6-11(16(20)21-2)8-12(17)7-10/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUAQYSPWJNRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=CC(=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691517
Record name 3'-Fluoro-5'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-08-0
Record name 3'-Fluoro-5'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorination: Introduction of the fluoro group to the phenyl ring using a fluorinating agent such as Selectfluor.

    Esterification: Conversion of the carboxylic acid group to a methoxycarbonyl group using methanol and a catalyst like sulfuric acid.

    Coupling Reaction: Formation of the final product through a coupling reaction between the fluorinated phenyl ester and 2-methylbenzoic acid using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the methoxycarbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of 3-(3-Fluoro-5-methoxycarbonylphenyl)-2-carboxybenzoic acid.

    Reduction: Formation of 3-(3-Fluoro-5-hydroxymethylphenyl)-2-methylbenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluoro group can enhance binding affinity and selectivity, while the methoxycarbonyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

  • 3-Fluoro-5-methoxycarbonylphenylboronic acid
  • 3-Fluoro-5-methoxycarbonylphenylacetic acid
  • Methyl 3-fluoro-5-methoxycarbonylbenzoate

Comparison:

  • 3-Fluoro-5-methoxycarbonylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid, making it useful in Suzuki coupling reactions.
  • 3-Fluoro-5-methoxycarbonylphenylacetic acid: Contains an acetic acid moiety, which can alter its reactivity and applications.
  • Methyl 3-fluoro-5-methoxycarbonylbenzoate: An ester derivative that can be hydrolyzed to the corresponding acid.

The uniqueness of 3-(3-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in various fields.

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